Methyl 4-(tributylstannyl)thiazole-2-carboxylate Methyl 4-(tributylstannyl)thiazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 173979-00-5
VCID: VC21319166
InChI: InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
SMILES: CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC
Molecular Formula: C17H31NO2SSn
Molecular Weight: 432.2 g/mol

Methyl 4-(tributylstannyl)thiazole-2-carboxylate

CAS No.: 173979-00-5

Cat. No.: VC21319166

Molecular Formula: C17H31NO2SSn

Molecular Weight: 432.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-(tributylstannyl)thiazole-2-carboxylate - 173979-00-5

Specification

CAS No. 173979-00-5
Molecular Formula C17H31NO2SSn
Molecular Weight 432.2 g/mol
IUPAC Name methyl 4-tributylstannyl-1,3-thiazole-2-carboxylate
Standard InChI InChI=1S/C5H4NO2S.3C4H9.Sn/c1-8-5(7)4-6-2-3-9-4;3*1-3-4-2;/h3H,1H3;3*1,3-4H2,2H3;
Standard InChI Key BLFLPCWHWXBIOR-UHFFFAOYSA-N
SMILES CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC
Canonical SMILES CCCC[Sn](CCCC)(CCCC)C1=CSC(=N1)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Methyl 4-(tributylstannyl)thiazole-2-carboxylate (CAS No. 173979-00-5) is a functionalized thiazole derivative featuring a tributylstannyl group at the 4-position and a methyl carboxylate group at the 2-position of the thiazole ring. With a molecular formula of C17H31NO2SSn and a molecular weight of 432.2 g/mol, this compound represents an important class of organotin reagents.

The structure consists of three key components: a thiazole heterocyclic core (containing sulfur and nitrogen atoms), a tributylstannyl moiety (Sn(C4H9)3), and a methyl carboxylate functional group (COOCH3). The thiazole ring provides an electron-rich aromatic system that can participate in various chemical transformations, while the tributylstannyl group serves as a versatile handle for cross-coupling reactions. The methyl carboxylate offers additional functionality for further synthetic manipulations.

The molecular architecture creates a compound with distinct reactivity patterns that make it valuable in organic synthesis, particularly in the construction of complex molecules containing thiazole rings.

Physical Properties

The physical properties of Methyl 4-(tributylstannyl)thiazole-2-carboxylate are summarized in Table 1, providing a comprehensive overview of its characteristics.

Table 1: Physical Properties of Methyl 4-(tributylstannyl)thiazole-2-carboxylate

PropertyValue
CAS Number173979-00-5
Molecular FormulaC17H31NO2SSn
Molecular Weight432.2 g/mol
Physical StateLiquid/oil at room temperature
ColorColorless to pale yellow
SolubilitySoluble in common organic solvents (THF, DCM, toluene)
StabilityMoisture and air sensitive
AppearanceClear to slightly hazy liquid

Synthetic Methodologies

The synthesis of Methyl 4-(tributylstannyl)thiazole-2-carboxylate typically involves the reaction of thiazole derivatives with tributyltin reagents. Several synthetic routes have been developed, with the most common approaches outlined below.

Direct Stannylation of Thiazole Carboxylates

The most straightforward approach involves the metallation of methyl thiazole-2-carboxylate followed by quenching with tributyltin chloride. This method typically employs strong bases such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) to deprotonate at the C4 position of the thiazole ring, followed by treatment with tributyltin chloride.

The general reaction scheme follows:

  • Deprotonation of methyl thiazole-2-carboxylate with LDA at -78°C

  • Addition of tributyltin chloride

  • Warming to room temperature and workup

Halogen-Metal Exchange Route

An alternative approach involves halogen-metal exchange on 4-halothiazole derivatives. This method typically starts with methyl 4-bromothiazole-2-carboxylate or methyl 4-iodothiazole-2-carboxylate:

  • Treatment of methyl 4-halothiazole-2-carboxylate with n-butyllithium at low temperature

  • Addition of tributyltin chloride

  • Warming to room temperature and isolation

Palladium-Catalyzed Stannylation

Palladium-catalyzed stannylation offers a milder alternative that can be suitable for substrates sensitive to strongly basic conditions:

  • Reaction of methyl 4-halothiazole-2-carboxylate with bis(tributyltin) in the presence of a palladium catalyst

  • Heating in an appropriate solvent (typically toluene or dioxane)

  • Purification to obtain the target compound

Chemical Reactivity and Applications

Methyl 4-(tributylstannyl)thiazole-2-carboxylate serves as a versatile building block in organic synthesis, with applications spanning various domains of chemical research.

Cross-Coupling Reactions

The primary utility of this compound lies in its ability to participate in cross-coupling reactions, particularly the Stille coupling. The tributylstannyl group acts as a nucleophilic partner in palladium-catalyzed reactions with various electrophiles, enabling the formation of new carbon-carbon bonds.

Table 2: Representative Cross-Coupling Reactions

ElectrophileCatalyst SystemConditionsProduct TypeTypical Yield
Aryl iodidesPd(PPh3)4DMF, 80°C, 12h4-Arylthiazole-2-carboxylates65-85%
Vinyl bromidesPd2(dba)3/P(o-tol)3Dioxane, 90°C, 18h4-Vinylthiazole-2-carboxylates60-75%
Acid chloridesPd(PPh3)2Cl2THF, 50°C, 8h4-Acylthiazole-2-carboxylates50-70%
Benzyl bromidesPd(dppf)Cl2Toluene, 100°C, 24h4-Benzylthiazole-2-carboxylates55-80%
Heteroaryl triflatesPd(PPh3)4/LiClNMP, 100°C, 15hBis-heterocyclic compounds45-65%

Functional Group Transformations

The methyl carboxylate group offers additional synthetic versatility:

  • Hydrolysis to the corresponding carboxylic acid

  • Transesterification to other esters

  • Reduction to hydroxymethyl derivatives

  • Conversion to amides, thioesters, or acyl halides

These transformations enable the preparation of diverse thiazole derivatives with applications in medicinal chemistry, materials science, and agrochemical development.

Spectroscopic Characterization

Spectroscopic data for Methyl 4-(tributylstannyl)thiazole-2-carboxylate provides valuable information for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Data

Table 3: Characteristic NMR Signals

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
1H0.88-0.95mCH3 (butyl)
1H1.10-1.35mCH2 (butyl)
1H1.50-1.65mCH2 (butyl)
1H3.92-3.97sOCH3
1H7.80-7.95sC5-H (thiazole)
13C13.7sCH3 (butyl)
13C27.2sCH2 (butyl)
13C28.9sCH2 (butyl)
13C52.4sOCH3
13C129.5sC5 (thiazole)
13C145.2sC4 (thiazole)
13C162.8sC2 (thiazole)
13C169.5sC=O (ester)
119Sn-41.2sSn(Bu)3

Mass Spectrometry

Mass spectrometric analysis typically shows characteristic fragmentation patterns, including:

  • Molecular ion peak around m/z 432 (with characteristic tin isotope pattern)

  • Fragment ions corresponding to loss of butyl groups from tin

  • Fragment ions representing the thiazole-carboxylate moiety

Reaction Mechanisms and Synthetic Applications

The synthetic utility of Methyl 4-(tributylstannyl)thiazole-2-carboxylate primarily stems from its ability to transfer the thiazole-2-carboxylate moiety to various organic electrophiles through palladium-catalyzed cross-coupling reactions.

Stille Coupling Mechanism

The Stille coupling involving Methyl 4-(tributylstannyl)thiazole-2-carboxylate follows a general catalytic cycle:

  • Oxidative addition of the organic halide to Pd(0)

  • Transmetallation with the organotin compound (transfer of the thiazole unit)

  • Reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst

This mechanism enables the selective incorporation of the thiazole ring into diverse molecular frameworks, making it valuable for constructing complex molecules.

Synthetic Applications in Drug Development

Thiazole-containing compounds have demonstrated significant biological activities, and Methyl 4-(tributylstannyl)thiazole-2-carboxylate serves as a key intermediate in synthesizing such compounds. The functionalization at both the 2- and 4-positions of the thiazole ring allows for the generation of diverse compound libraries for biological screening.

Table 4: Applications in Medicinal Chemistry

Therapeutic AreaTargetThiazole ContributionDevelopment Stage
AntibioticBacterial cell wall synthesisImproves membrane penetrationPreclinical
AnticancerTyrosine kinasesEnhanced binding to ATP pocketLead optimization
Anti-inflammatoryCOX-2Increases selectivityClinical candidates
AntifungalErgosterol biosynthesisImproves potency and spectrumMarketed compounds
CNS disordersGABA receptorsModulates receptor bindingDiscovery phase

Structure-Activity Relationships

The structural features of thiazole derivatives synthesized from Methyl 4-(tributylstannyl)thiazole-2-carboxylate significantly influence their biological activities and physicochemical properties.

Effect of Substitution Patterns

Studies have shown that the nature of substituents at the C4 position (replacing the tributylstannyl group) has profound effects on biological activities. Electron-donating groups often enhance antimicrobial properties, while electron-withdrawing groups may improve kinase inhibition profiles.

The methyl ester functionality at C2 serves as a versatile handle for further modifications, with corresponding acids, amides, and reduced derivatives showing distinct biological profiles. Hydrophobic substituents at this position generally improve membrane permeability, while polar groups enhance water solubility and target specificity.

Recent Research Developments

Recent investigations have expanded the applications of Methyl 4-(tributylstannyl)thiazole-2-carboxylate beyond traditional synthetic methods.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as an efficient approach for reactions involving this compound, offering:

  • Reduced reaction times (from hours to minutes)

  • Improved yields

  • Enhanced selectivity

  • Environmentally friendly conditions

Flow Chemistry Applications

Continuous flow chemistry has shown promise for scaling up reactions involving Methyl 4-(tributylstannyl)thiazole-2-carboxylate, with benefits including:

  • Better heat and mass transfer

  • Improved safety profile when handling reactive intermediates

  • Potential for automated optimization

  • Simplified scale-up processes

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